molecular formula C9H10N2O4S3 B13992710 Benzothiazole, 2-(bis(methylsulfonyl)amino)- CAS No. 73713-84-5

Benzothiazole, 2-(bis(methylsulfonyl)amino)-

Cat. No.: B13992710
CAS No.: 73713-84-5
M. Wt: 306.4 g/mol
InChI Key: KUFOUUCPSUHARX-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are bicyclic heterocycles containing fused benzene and thiazole rings with nitrogen and sulfur atoms. These compounds exhibit diverse biological activities, including MAO-B inhibition, antitumor, and anticonvulsant effects . The compound “Benzothiazole, 2-(bis(methylsulfonyl)amino)-” features a benzothiazole core substituted at the C-2 position with a bis(methylsulfonyl)amino group. This substitution introduces strong electron-withdrawing sulfonyl groups, which can influence electronic properties, solubility, and binding interactions in biological systems .

Properties

CAS No.

73713-84-5

Molecular Formula

C9H10N2O4S3

Molecular Weight

306.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C9H10N2O4S3/c1-17(12,13)11(18(2,14)15)9-10-7-5-3-4-6-8(7)16-9/h3-6H,1-2H3

InChI Key

KUFOUUCPSUHARX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=NC2=CC=CC=C2S1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Catalyst-Free Reductive Cyclization Using Borane-Ammonia Complex

A recent pioneering method involves the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with carbon dioxide as the carbon source, using borane-ammonia complex (BH3·NH3) as the reductant. This method is notable for:

  • Avoiding the use of metal catalysts
  • Employing CO2 as a sustainable C1 building block
  • Achieving efficient cleavage of the S–S bond in disulfides and activation of amino groups

Reaction Conditions and Outcomes:

Parameter Conditions Yield (%) Notes
Solvent N-methyl-2-pyrrolidone (NMP) Polar aprotic solvent facilitating reaction
Temperature 100–120 °C 32–85 Yield improves with temperature increase
Pressure (CO2) 1 MPa CO2 pressure maintained for cyclization
Reductant Borane-ammonia complex (3 equiv.) Reduces both CO2 and S–S bond
Reaction Time 24 hours Longer time ensures complete conversion

The reaction proceeds via initial cleavage of the S–S bond of the disulfide by BH3·NH3 to form 2-aminothiophenol intermediates, which then undergo nucleophilic attack on CO2-derived species, followed by intramolecular cyclization and dehydration to yield benzothiazole derivatives.

Mechanistic Insights

The proposed mechanism involves several key steps:

This mechanism highlights the dual role of BH3·NH3 as both reductant and activator of amino groups, facilitating efficient synthesis without external catalysts.

Application to 2-(bis(methylsulfonyl)amino)- Substituted Benzothiazole

The methodology has been successfully applied to synthesize benzothiazole derivatives bearing strong electron-withdrawing groups such as methylsulfonyl (-SO2CH3) substituents. For example, 6-(methylsulfonyl)-benzothiazole was obtained in a moderate yield of 55%, demonstrating the method's versatility for sulfonylated compounds.

Alternative Multi-Step Synthesis Involving Benzothiazole Intermediates

Apart from the direct reductive cyclization method, benzothiazole derivatives with bis(methylsulfonyl)amino groups can be synthesized through multi-step sequences involving:

  • Preparation of substituted benzenesulfonamides
  • Formation of benzoyl chloride derivatives
  • Coupling with 2-aminobenzothiazole under reflux conditions in toluene with boric acid catalyst
  • Purification via recrystallization and chromatographic techniques

This approach involves careful control of pH, temperature, and solvent conditions, monitored by thin-layer chromatography, to ensure high purity and yield of the final products.

Representative Reaction Sequence

Step Reactants/Conditions Product/Outcome
1 Benzenesulfonamide + sodium hydroxide + benzoyl chloride Formation of benzoyl sulfonamide intermediates
2 Benzoyl sulfonamide + 2-aminobenzothiazole + boric acid in dry toluene, reflux 6 h Amide coupling to form benzothiazole derivatives
3 Precipitation with n-hexane, filtration, drying Isolation of pure benzothiazole carboxamides

Summary Table of Preparation Methods for Benzothiazole, 2-(bis(methylsulfonyl)amino)-

Method Key Reagents/Conditions Advantages Yield Range (%) Reference
Catalyst-free reductive cyclization Bis(2-aminophenyl) disulfide, CO2, BH3·NH3, NMP, 120 °C, 1 MPa CO2, 24 h Metal-free, sustainable CO2 use, gram-scale possible Up to 85 (general benzothiazoles), 55 for methylsulfonyl derivative
Multi-step sulfonamide coupling Benzenesulfonamide, benzoyl chloride, 2-aminobenzothiazole, boric acid, reflux in toluene Versatile functionalization, well-established Variable, generally good

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-(bis(methylsulfonyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or DMSO, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of benzothiazole, 2-(bis(methylsulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazole Derivatives

Antitumor Activity

  • Benzothiazole vs. Benzoxazole/Benzimidazole: Benzothiazoles demonstrate superior antitumor potency compared to benzoxazole and benzimidazole analogs. For instance, 2-(4-amino-3-methylphenyl)benzothiazole exhibits nanomolar activity against breast, ovarian, and renal cancer cell lines. The activity hierarchy is: benzothiazole > benzoxazole > benzimidazole . Key Factor: The sulfur atom in benzothiazole enhances lipophilicity and π-π stacking interactions with biological targets.

MAO-B Inhibition

  • Substituent Requirements: MAO-B inhibitors require: A benzothiazole core (e.g., 2-amino or 2-mercapto substitution). An aromatic/heteroaromatic ring. A linker with H-bond donor/acceptor groups (e.g., nitrogen atoms) . Comparison: The bis(methylsulfonyl)amino group in the target compound may occupy the substrate cavity of MAO-B, similar to 2-mercapto derivatives. However, its bulkier structure could alter binding kinetics compared to simpler amino or mercapto substituents .

Anticonvulsant Activity

  • Hydrophobic Domain Linkage: Compounds like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide show 100% efficacy in anticonvulsant models. The amino acetamide linkage between benzothiazole and thiadiazole rings is critical for activity .

Sulfonamide Derivatives

  • Sulfonyl Group Impact :
    Sulfonamide-linked benzothiazoles (e.g., N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides ) exhibit modulated activity due to sulfonyl electron-withdrawing effects. The bis(methylsulfonyl) group in the target compound may further increase metabolic stability but reduce cellular uptake .
  • Synthesis: Sulfonamide derivatives are synthesized via condensation of 2-aminophenyl benzothiazoles with sulfonyl chlorides in pyridine/acetic anhydride . In contrast, the bis(methylsulfonyl)amino group likely requires multistep sulfonylation, as seen in hydrazide reactions with ketene dithioacetals .

Quaternized Nitrogen Derivatives

  • Activity Enhancement :
    Quaternizing the benzothiazole nitrogen (e.g., forming N-alkylbenzothiazolium salts ) improves antitumor activity 2–3 fold. However, this modification introduces positive charges, unlike the electroneutral bis(methylsulfonyl) group .

Comparative Data Table

Compound Class Substituent(s) Key Activity Potency/IC50 Reference ID
Target Compound 2-(bis(methylsulfonyl)amino) Under investigation N/A
2-(4-Aminophenyl)benzothiazole 4-Aminophenyl Antitumor (breast, ovarian) <100 nM
2-Mercaptobenzothiazole 2-SH MAO-B inhibition ~10 µM
N-Alkylbenzothiazolium salts Quaternized N + alkyl group Antitumor, antibacterial 2–3× enhancement
Sulfonamide-linked benzothiazole 4-Substituted benzenesulfonamide Anticonvulsant, MAO-B inhibition 100% efficacy (MES)

Biological Activity

Benzothiazole derivatives, particularly 2-(bis(methylsulfonyl)amino)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Overview of Benzothiazole Compounds

Benzothiazoles are a class of compounds characterized by a bicyclic structure that includes a benzene ring fused to a thiazole ring. These compounds exhibit a wide range of biological activities, making them valuable in drug development. The specific compound 2-(bis(methylsulfonyl)amino)-benzothiazole has been studied for its potential therapeutic applications in cancer treatment and infectious diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, a study synthesized several novel benzothiazole compounds, including one identified as compound B7 , which demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. The compound also reduced levels of inflammatory cytokines IL-6 and TNF-α, indicating its dual action against cancer and inflammation .

The mechanism underlying the anticancer activity of 2-(bis(methylsulfonyl)amino)-benzothiazole involves the inhibition of key signaling pathways. Specifically, it was observed that compound B7 inhibited the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation . This dual inhibition presents a promising strategy for cancer therapy by targeting both tumor growth and the inflammatory environment that supports cancer progression.

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. In one study, various substituted benzothiazoles exhibited potent antibacterial activity against strains of Mycobacterium tuberculosis and other pathogenic bacteria. The structure-activity relationship (SAR) analysis indicated that specific modifications to the benzothiazole core could enhance antimicrobial efficacy .

Case Study: Antitubercular Activity

A high-throughput screening identified a benzothiazole derivative with modest antitubercular activity against M. tuberculosis, particularly effective against strains expressing lower levels of signal peptidase LepB. The compound demonstrated an MIC (minimum inhibitory concentration) of approximately 7.9 µM against resistant strains, showcasing its potential as a therapeutic agent against tuberculosis .

Anti-inflammatory Properties

The anti-inflammatory effects of benzothiazole derivatives are particularly relevant in the context of cancer therapy. The ability of these compounds to reduce pro-inflammatory cytokines suggests they could mitigate the inflammatory responses associated with tumor progression. The aforementioned study on compound B7 illustrated this effect by significantly lowering IL-6 and TNF-α levels in treated cells .

Summary of Biological Activities

Activity Type Key Findings Reference
Anticancer Compound B7 inhibited A431, A549, H1299 cell proliferation; reduced IL-6/TNF-α levels; inhibited AKT/ERK pathways.
Antimicrobial Modest activity against M. tuberculosis with MIC = 7.9 µM; structure modifications enhance efficacy.
Anti-inflammatory Significant reduction in inflammatory cytokines IL-6 and TNF-α in treated cells.

Q & A

Q. What are the established synthetic routes for benzothiazole derivatives containing sulfonamide substituents?

Methodological Answer:

  • Suzuki Cross-Coupling : A widely used method involves coupling 2-(4-bromophenyl)benzothiazole with phenylboronic acid derivatives under palladium catalysis. This approach allows for the introduction of aryl/heteroaryl groups at the 4-position of benzothiazole .
  • Cyclization with Sodium Hydrosulfite : Reaction of substituted benzaldehydes with 2-aminothiophenol in methanol, followed by treatment with sodium hydrosulfite under reflux, yields benzothiazole cores. This method is effective for introducing hydroxy/alkoxy substituents .
  • Sulfonylation : Post-synthetic modification of 2-aminobenzothiazole with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) can introduce bis(methylsulfonyl)amino groups.

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Key Advantages
Suzuki Cross-CouplingPd(PPh₃)₄, Na₂CO₃, MeOH, 80°C60-85Modular, diverse substituents
CyclizationNa₂S₂O₄, EtOH, reflux, 36h45-70Cost-effective, scalable
SulfonylationTEA, DCM, rt, 12h70-90High functional group tolerance

Q. What spectroscopic techniques are critical for characterizing 2-(bis(methylsulfonyl)amino)benzothiazole?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of sulfonamide protons (δ ~3.0–3.5 ppm for CH₃SO₂ groups) and benzothiazole aromatic protons (δ ~7.0–8.5 ppm). The bis-sulfonamide group splits signals due to restricted rotation .
  • Mass Spectrometry (HRMS) : Validate molecular weight with [M+H]⁺ or [M−H]⁻ ions. Fragmentation patterns help confirm the sulfonamide substituents .
  • Fluorescence Spectroscopy : Measure emission maxima (λem) and quantum yields (Φ) in solvents like methanol (e.g., λex = 330 nm, λem = 450–500 nm) .

Q. How do reaction conditions influence the purity of benzothiazole derivatives?

Methodological Answer:

  • Solvent Choice : Methanol or ethanol enhances solubility of intermediates, reducing side products during cyclization .
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% minimizes metal residues in Suzuki reactions .
  • Workup Protocols : Acid-base extraction (e.g., 2N HCl) removes unreacted amines, while recrystallization (MeOH/H₂O) improves purity .

Advanced Research Questions

Q. How can substituents on benzothiazole cores be tailored for fluorescence-based H₂O₂ sensing?

Methodological Answer:

  • ESIPT Mechanism : Introduce 2′-hydroxyphenyl groups to enable excited-state intramolecular proton transfer (ESIPT), creating ratiometric probes. Electron-withdrawing groups (e.g., -NO₂) enhance acidity, shifting emission wavelengths .
  • Detection Limits : Probes like 2-(2′-hydroxyphenyl)benzothiazole detect H₂O₂ at nanomolar levels (LOD = 50 nM) in cellular environments .

Table 2: Fluorescence Properties of Selected Derivatives

Substituentλem (nm)Φ (%)Application
4-Bromophenyl45015Structural tagging
2′-Hydroxyphenyl51032H₂O₂ sensing in bioimaging
4-Nitro-2′-hydroxyphenyl54025pH-responsive probes

Q. What computational methods predict the biological activity of 2-(bis(methylsulfonyl)amino)benzothiazole derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps). Lower gaps (~3.5 eV) correlate with enhanced bioactivity .
  • Molecular Dynamics (MD) : Simulate interactions with targets (e.g., apoptosis proteins) to identify binding modes. For example, YLT322 (a benzothiazole derivative) induces mitochondrial apoptosis via Bcl-2 inhibition .

Q. How do structural modifications impact antitumor activity?

Methodological Answer:

  • Sulfonamide Groups : Bis-sulfonamides enhance solubility and membrane permeability, improving IC₅₀ values (e.g., YLT322: IC₅₀ = 2.1 µM in hepatocellular carcinoma) .
  • Heterocyclic Fusion : Adding pyrimidine rings increases DNA intercalation, as seen in derivatives with IC₅₀ < 1 µM in leukemia models .

Q. What analytical challenges arise when quantifying benzothiazoles in biological matrices?

Methodological Answer:

  • HPLC-MS/MS : Use C18 columns (e.g., 2.1 × 50 mm, 1.7 µm) with mobile phases (0.1% formic acid in acetonitrile/water). Monitor transitions like m/z 340 → 152 for sulfonamide fragmentation .
  • Matrix Effects : Serum albumin binds benzothiazoles, requiring protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

Q. How can contradictory data on benzothiazole bioactivity be resolved?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects .
  • Control Experiments : Verify purity (>95% by HPLC) to exclude confounding byproducts .

Q. What role do substituents play in aggregation-induced emission (AIE) properties?

Methodological Answer:

  • ACQ vs. AIE : Electron-withdrawing groups (e.g., -CN) suppress ACQ by reducing π-π stacking. 2-(2′-Aminophenyl)benzothiazole exhibits AIE with Φ = 45% in aggregates .

Q. How can reaction yields be optimized for bis-sulfonamide derivatives?

Methodological Answer:

  • Stepwise Sulfonylation : React 2-aminobenzothiazole with methylsulfonyl chloride in two stages (1:1 molar ratio each) to avoid over-sulfonylation .
  • Microwave Assistance : Reduce reaction time from 12h to 30min with 80°C microwave heating, improving yields to >90% .

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